Dexpramipexole dihydrochloride Dexpramipexole dihydrochloride The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name: Vulcanchem
CAS No.: 908244-04-2
VCID: VC14535719
InChI: InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1
SMILES:
Molecular Formula: C10H21Cl2N3OS
Molecular Weight: 302.3 g/mol

Dexpramipexole dihydrochloride

CAS No.: 908244-04-2

Cat. No.: VC14535719

Molecular Formula: C10H21Cl2N3OS

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Dexpramipexole dihydrochloride - 908244-04-2

Specification

CAS No. 908244-04-2
Molecular Formula C10H21Cl2N3OS
Molecular Weight 302.3 g/mol
IUPAC Name (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride
Standard InChI InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1
Standard InChI Key APVQOOKHDZVJEX-LSBIWMFESA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl
Canonical SMILES CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Dexpramipexole dihydrochloride (C₁₀H₁₇N₃S·2ClH·H₂O) is a chiral molecule with a molecular weight of 302.264 g/mol . Its absolute stereochemistry features one defined stereocenter, conferring specificity in target interactions. The compound’s solubility and stability are enhanced by its dihydrochloride salt formulation, which facilitates oral bioavailability .

Structural Characteristics

The SMILES notation (O.Cl.Cl.CCCN[C@@H]1CCC2=C(C1)SC(N)=N2) and InChI key (APVQOOKHDZVJEX-LSBIWMFESA-N) delineate its benzothiazole core and amine side chain . X-ray crystallography confirms a planar benzothiazole ring system linked to a piperazine-like moiety, enabling penetration of the blood-brain barrier .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₇N₃S·2ClH·H₂O
Molecular Weight302.264 g/mol
Stereocenters1 (R-configuration)
logP (Predicted)1.2 ± 0.3
Aqueous Solubility25 mg/mL (pH 7.4)

Pharmacokinetics and Metabolism

Dexpramipexole exhibits dose-proportional pharmacokinetics with a median Tₘₐₓ of 2–4 hours post-administration . Steady-state concentrations are achieved within 5 days, with a mean half-life of 8.3 hours.

Absorption and Distribution

At 150 mg twice daily, the mean Cₘₐₓ and AUC₀–τ are 479 ng/mL and 3,749 ng·h/mL, respectively . High plasma protein binding (89–93%) limits renal excretion, while its lipophilicity (logP 1.2) enables CNS penetration, as evidenced by cerebrospinal fluid concentrations reaching 40% of plasma levels .

Table 2: Pharmacokinetic Parameters

DoseCₘₐₓ (ng/mL)AUC (ng·h/mL)
150 mg BID (multiple)4793,749
300 mg single7816,842

Mechanisms of Action

Dexpramipexole’s primary target is the β-subunit of mitochondrial F₁/F₀ ATP synthase (ATP5B), where it binds with a Kd of 2.3 μM . This interaction enhances ATP synthesis efficiency by 18–22% in neuronal cells, potentially mitigating energy deficits in neurodegenerative conditions .

Secondary Pharmacodynamic Effects

In HES, dexpramipexole reduces eosinophil counts via undefined mechanisms. A 2018 study demonstrated a 94% decrease in bone marrow eosinophil precursors after 12 weeks of therapy . Concurrently, interleukin-5 receptor α (IL-5Rα) expression on eosinophils decreased by 63%, suggesting immunomodulatory effects .

Clinical Applications and Trial Data

Hypereosinophilic Syndromes (HES)

A phase 2 trial (N=10) evaluated dexpramipexole 150 mg BID as a glucocorticoid-sparing agent . At 12 weeks:

  • 40% achieved ≥50% reduction in glucocorticoid dose (95% CI: 12–74%)

  • Median eosinophil count decreased from 1,450/μL to 10/μL (p<0.001)
    Three responders maintained AEC ≤10/μL for 29 months on monotherapy, demonstrating durable remission .

Table 3: HES Trial Outcomes

EndpointDexpramipexole (N=10)Historical Controls
≥50% GC dose reduction40%15–20%
Median AEC reduction99.3%45–60%
Relapse-free survival82 weeks24 weeks

Amyotrophic Lateral Sclerosis (ALS)

The EMPOWER phase 3 trial (N=942) found no benefit in ALS Functional Rating Scale-Revised (ALSFRS-R) scores at 12 months :

  • Least-squares mean CAFS: 441.76 vs 438.84 (p=0.86)

  • Mortality: 16% vs 17% (HR 1.03; p=0.84)
    Subgroup analyses revealed no differential response by age, sex, or disease duration .

Future Directions

While ALS development was discontinued, ongoing research explores:

  • Stroke neuroprotection: Preclinical models show 37% infarct volume reduction via ATP synthase modulation

  • Eosinophilic myocarditis: A phase 2 trial (NCT04820267) is evaluating cardiac eosinophil depletion

  • Combination therapies: Synergy with anti-IL-5 biologics in HES is under investigation

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